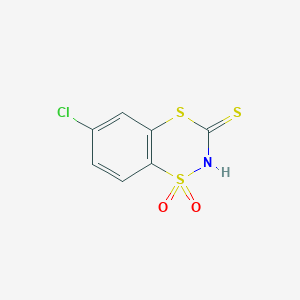
6-Chloro-3-sulfanylidene-2,3-dihydro-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-sulfanylidene-2,3-dihydro-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. Compounds containing the 1,1-dioxo-1,4,2-benzodithiazine ring system have been synthesized since 1984 and have shown a wide range of biological activities, including antitumor, anti-HIV, antibacterial, and carbonic anhydrase inhibitory activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-sulfanylidene-2,3-dihydro-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione typically involves the reaction of isatoic anhydride with 3-(R2-amino)-1,4,2-benzodithiazine 1,1-dioxides . The reaction conditions often include the use of quantum chemical calculations to optimize the synthesis process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions derived from laboratory-scale experiments. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-3-sulfanylidene-2,3-dihydro-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The chlorine atom can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted benzodithiazine derivatives .
Aplicaciones Científicas De Investigación
6-Chloro-3-sulfanylidene-2,3-dihydro-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Exhibits antibacterial and antiviral activities, making it a candidate for drug development.
Medicine: Shows potential as an anticancer agent due to its cytotoxic effects on cancer cell lines.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 6-Chloro-3-sulfanylidene-2,3-dihydro-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione involves its interaction with various molecular targets and pathways:
Antitumor Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Antibacterial Activity: It disrupts bacterial cell wall synthesis and inhibits essential enzymes, leading to bacterial cell death.
Carbonic Anhydrase Inhibition: The compound binds to the active site of carbonic anhydrase enzymes, inhibiting their activity and affecting physiological processes such as respiration and acid-base balance
Comparación Con Compuestos Similares
6-Chloro-3-sulfanylidene-2,3-dihydro-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione can be compared with other similar compounds, such as:
6-Chloro-1,1-dioxo-1,4,2-benzodithiazines: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.
2-Mercaptobenzenesulfonamides: These compounds have a similar sulfur-containing ring system and exhibit comparable biological activities.
Spiro[4H-benzo[d][1,3,7]oxadiazocine-4,3′(2′H)-[1,4,2]benzodithiazine]-2,6(1H,5H)dione derivatives: These derivatives have a spiro structure and show unique biological properties
Propiedades
Número CAS |
642442-13-5 |
|---|---|
Fórmula molecular |
C7H4ClNO2S3 |
Peso molecular |
265.8 g/mol |
Nombre IUPAC |
6-chloro-1,1-dioxo-1λ6,4,2-benzodithiazine-3-thione |
InChI |
InChI=1S/C7H4ClNO2S3/c8-4-1-2-6-5(3-4)13-7(12)9-14(6,10)11/h1-3H,(H,9,12) |
Clave InChI |
FEFDYTPHKAOMEZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)SC(=S)NS2(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid--3-[(2-ethylhexyl)oxy]propane-1,2-diol (2/1)](/img/structure/B12588305.png)
![2-[(4,6-Dimethoxypyrimidin-2-yl)sulfanyl]-N-phenylbenzamide](/img/structure/B12588308.png)
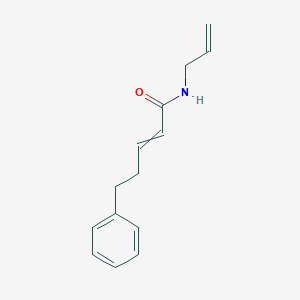
![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-4-methoxy-](/img/structure/B12588324.png)
![Propanamide, 2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-N-methyl-](/img/structure/B12588329.png)
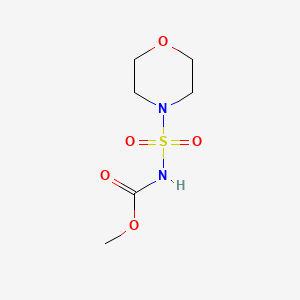

![2-pentan-3-yl-1-[4-[5-[4-[(N'-pentan-3-ylcarbamimidoyl)amino]phenyl]furan-2-yl]phenyl]guanidine](/img/structure/B12588351.png)
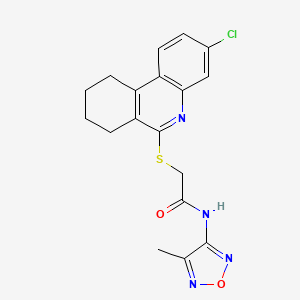
![1-Benzylspiro[pyrrolidine-3,9'-xanthene]](/img/structure/B12588359.png)
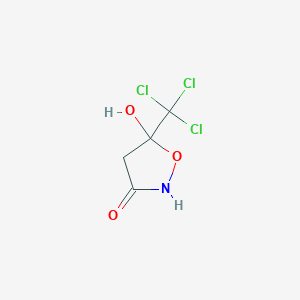
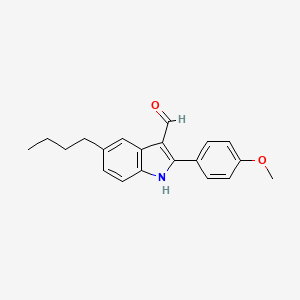
![5-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyrimidine](/img/structure/B12588373.png)
![3-[(Iminomethoxy)methyl]-5-(trifluoromethoxy)benzoic acid](/img/structure/B12588377.png)
